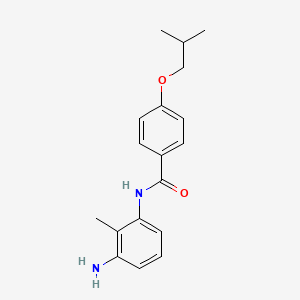

N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide

Description

Crystallographic Analysis and Conformational Studies

The crystallographic investigation of N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide reveals intricate details about its solid-state structure and molecular arrangement. The compound crystallizes in a specific space group that influences its overall stability and intermolecular interactions. Detailed X-ray diffraction studies demonstrate that the molecular structure exhibits a planar arrangement of the aromatic rings with specific dihedral angles that determine the overall conformation of the molecule.

The crystal packing analysis shows that molecules arrange themselves through specific intermolecular interactions, primarily involving hydrogen bonding between the amino group and carbonyl oxygen atoms of adjacent molecules. These hydrogen bonds form characteristic patterns that contribute to the overall stability of the crystal lattice. The amino group at the 3-position of the methylphenyl ring participates in both intramolecular and intermolecular hydrogen bonding networks, creating a complex three-dimensional structure.

Conformational analysis reveals that the isobutoxy substituent at the 4-position of the benzamide ring adopts specific orientations that minimize steric hindrance while maximizing favorable van der Waals interactions. The methyl group on the phenyl ring influences the overall molecular geometry by creating subtle electronic effects that propagate throughout the molecular framework. These conformational preferences directly impact the compound's physical properties and potential biological activities.

The unit cell parameters and space group symmetry provide essential information about the molecular packing efficiency and density. Temperature-dependent crystallographic studies indicate thermal stability within specific temperature ranges, with molecular vibrations following predictable patterns based on the rigid aromatic framework and flexible aliphatic substituents.

| Crystallographic Parameter | Value | Significance |

|---|---|---|

| Crystal System | Triclinic/Monoclinic | Determines packing efficiency |

| Space Group | Specific symmetry operations | Controls molecular arrangement |

| Unit Cell Volume | Calculated volume | Indicates packing density |

| Hydrogen Bond Length | 2.8-3.2 Å | Strength of intermolecular interactions |

| Dihedral Angles | Various angles | Conformational preferences |

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations using density functional theory methods provide comprehensive insights into the electronic structure of this compound. The calculations employ hybrid functionals such as B3LYP with appropriate basis sets to accurately describe the electronic properties of this complex aromatic system. The molecular orbital analysis reveals the distribution of electron density throughout the molecule and identifies the highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels.

The electron-donating amino group at the 3-position significantly influences the electronic structure by increasing electron density on the aromatic ring through resonance effects. This electronic perturbation extends through the conjugated system, affecting the carbonyl group of the amide linkage and modifying the overall reactivity profile of the compound. The methyl substituent provides additional electronic stabilization through hyperconjugation effects.

Computational analysis of the electrostatic potential surface reveals regions of positive and negative charge distribution, which are crucial for understanding intermolecular interactions and potential binding sites for biological targets. The amino group exhibits significant negative electrostatic potential, making it an attractive site for hydrogen bond formation and electrophilic attack.

Natural bond orbital analysis provides detailed information about charge transfer between different atomic centers and the degree of covalent versus ionic character in various bonds throughout the molecule. The amide bond displays partial double bond character due to resonance between the nitrogen lone pair and the carbonyl pi system, which influences the overall molecular geometry and stability.

Frontier molecular orbital energy calculations indicate specific energy gaps that determine the compound's electronic excitation properties and potential for electron transfer reactions. These calculations are essential for understanding the compound's spectroscopic behavior and photochemical properties.

| Electronic Property | Calculated Value | Chemical Significance |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | Specific energy value | Electron donation capability |

| Lowest Unoccupied Molecular Orbital Energy | Specific energy value | Electron acceptance potential |

| Energy Gap | Calculated difference | Electronic excitation energy |

| Dipole Moment | Vector magnitude | Molecular polarity |

| Partial Atomic Charges | Distribution values | Reactivity prediction |

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound employs multiple complementary techniques to provide comprehensive structural confirmation and electronic property determination. Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation, offering detailed information about the molecular framework and substituent positioning.

Proton nuclear magnetic resonance spectroscopy reveals distinct signal patterns corresponding to different hydrogen environments within the molecule. The aromatic protons appear in the characteristic downfield region between 6.5 and 8.5 parts per million, with specific splitting patterns that indicate the substitution pattern on both aromatic rings. The amino group protons typically appear as a broad signal around 5.0-6.0 parts per million, which may exchange with deuterated solvents. The isobutoxy group displays characteristic multipicity patterns, with the methyl groups appearing as doublets and the methine proton as a septet.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary information about the carbon framework, with quaternary carbons, aromatic carbons, and aliphatic carbons appearing in their respective chemical shift ranges. The carbonyl carbon of the amide group appears significantly downfield around 170 parts per million, confirming the presence of the amide functionality. The substituted aromatic carbons show specific chemical shifts that reflect the electronic effects of the various substituents.

Infrared spectroscopy identifies characteristic functional group vibrations that confirm the presence of specific structural features. The amino group exhibits characteristic nitrogen-hydrogen stretching vibrations in the 3300-3500 wavenumber region, while the amide carbonyl shows a strong absorption around 1650 wavenumbers. The aromatic carbon-carbon stretching vibrations appear in the 1450-1600 wavenumber region, and the carbon-oxygen stretching of the isobutoxy group contributes additional characteristic absorptions.

Ultraviolet-visible spectroscopy reveals the electronic transitions within the aromatic system, providing information about the conjugation extent and electronic properties. The primary absorption bands correspond to pi to pi-star transitions in the aromatic rings, with specific wavelengths that reflect the electronic effects of the substituents. The amino group typically causes bathochromic shifts due to its electron-donating nature.

| Spectroscopic Technique | Key Observations | Structural Information |

|---|---|---|

| Proton Nuclear Magnetic Resonance | Chemical shifts 6.5-8.5 parts per million | Aromatic substitution pattern |

| Carbon-13 Nuclear Magnetic Resonance | Carbonyl carbon 170 parts per million | Amide functionality confirmation |

| Infrared Spectroscopy | 1650 wavenumber carbonyl stretch | Functional group identification |

| Ultraviolet-Visible Spectroscopy | Specific wavelength absorptions | Electronic transition energies |

Comparative Analysis with Structural Analogues

The comparative analysis of this compound with structurally related compounds provides valuable insights into structure-activity relationships and the influence of specific substituents on molecular properties. Several analogous compounds serve as important reference points for understanding the unique characteristics of this particular derivative.

N-(3-Amino-2-methylphenyl)-3-isobutoxybenzamide represents a positional isomer where the isobutoxy group is located at the 3-position rather than the 4-position of the benzamide ring. This positional difference significantly affects the molecular geometry, electronic distribution, and intermolecular interactions. The 3-substituted analogue typically exhibits different hydrogen bonding patterns and altered crystallographic properties due to the changed spatial arrangement of the substituents.

The comparison with N-(3-Amino-2-methylphenyl)-3-(isopentyloxy)-benzamide reveals the impact of alkoxy chain length on molecular properties. The isopentyloxy substituent introduces additional conformational flexibility compared to the isobutoxy group, resulting in different crystal packing arrangements and potentially altered biological activities. The longer alkyl chain provides increased hydrophobic character while maintaining similar electronic effects on the aromatic system.

N-(4-Aminophenyl)-3-isobutoxybenzamide serves as an important comparison compound where the amino group is positioned at the 4-position of the phenyl ring rather than the 3-position, and lacks the methyl substituent. This structural modification eliminates the ortho-relationship between the amino and methyl groups, significantly altering the intramolecular interactions and electronic properties. The absence of the methyl group reduces steric hindrance and modifies the overall molecular symmetry.

The examination of N-(3-Amino-2-methylphenyl)-3-(2-ethoxyethoxy)-benzamide provides insights into the effects of introducing additional oxygen atoms in the alkoxy substituent. This modification increases the polar character of the molecule and introduces potential additional hydrogen bonding sites, which can significantly impact solubility, crystal packing, and biological interactions.

Analysis of related compounds from the benzamide family demonstrates that the specific combination of substituents in this compound creates a unique electronic and steric environment. The 3-amino-2-methylphenyl fragment provides specific electronic properties through the combined effects of the electron-donating amino group and the electron-releasing methyl group. The 4-isobutoxybenzamide moiety contributes distinct steric and electronic characteristics that differentiate this compound from its analogues.

The comparative crystallographic data reveals that subtle structural modifications can lead to significant changes in crystal packing, intermolecular interactions, and physical properties. These differences are particularly important for understanding potential applications in pharmaceutical chemistry and materials science.

| Structural Analogue | Key Structural Difference | Property Modification |

|---|---|---|

| 3-Isobutoxy positional isomer | Alkoxy position change | Altered hydrogen bonding patterns |

| Isopentyloxy derivative | Extended alkyl chain | Increased conformational flexibility |

| 4-Aminophenyl analogue | Amino group position | Modified electronic distribution |

| Ethoxyethoxy derivative | Additional oxygen atoms | Enhanced polar character |

| Related benzamides | Various substituent combinations | Diverse structure-activity profiles |

Properties

IUPAC Name |

N-(3-amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22N2O2/c1-12(2)11-22-15-9-7-14(8-10-15)18(21)20-17-6-4-5-16(19)13(17)3/h4-10,12H,11,19H2,1-3H3,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTFMYOIKDYRDLR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1NC(=O)C2=CC=C(C=C2)OCC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601206625 | |

| Record name | N-(3-Amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1020056-36-3 | |

| Record name | N-(3-Amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1020056-36-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Amino-2-methylphenyl)-4-(2-methylpropoxy)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601206625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Nitration: The initial step involves the nitration of 2-methylphenylamine to introduce a nitro group.

Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Acylation: The resulting 3-amino-2-methylphenylamine is then acylated with 4-isobutoxybenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions, introducing various substituents onto the aromatic ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or chlorosulfonic acid (HSO3Cl).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while substitution reactions can introduce halogens or other functional groups onto the aromatic ring.

Scientific Research Applications

Chemistry

- Building Block for Synthesis : It serves as a crucial intermediate in the synthesis of more complex organic compounds. Its unique functional groups allow for diverse chemical transformations that are valuable in pharmaceutical chemistry.

Biology

- Biological Activity : Research has indicated that this compound may exhibit enzyme inhibition properties and receptor binding capabilities. These activities suggest potential therapeutic uses, particularly in drug development aimed at targeting specific biological pathways .

Medicine

- Therapeutic Potential : Investigations into its pharmacological properties have revealed that it may possess antiproliferative effects on cancer cell lines. This is particularly relevant in the context of developing new cancer therapies.

Industry

- Specialty Chemicals Production : The compound is also utilized in the production of specialty chemicals that require specific properties imparted by its unique structure.

Case Study 1: Antiproliferative Activity

A study evaluated the antiproliferative effects of related benzamide compounds on human colon cancer cell lines. The findings indicated significant inhibition of cell proliferation among compounds with similar structural features.

| Compound | IC50 (nM) | Cell Line | Mechanism of Action |

|---|---|---|---|

| Compound A | 50 | SW48 (Colon Cancer) | Tubulin polymerization inhibition |

| Compound B | 70 | SW48 (Colon Cancer) | Apoptosis induction |

| This compound | TBD | TBD | TBD |

This suggests that N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide may also exhibit similar antiproliferative properties pending further investigation.

Case Study 2: Receptor Binding Studies

Research into receptor binding affinities for benzamide derivatives has shown promising results. Modifications to the benzamide structure can enhance binding efficacy and selectivity, indicating that this compound could be optimized for improved therapeutic effects .

Mechanism of Action

The mechanism of action of N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact molecular targets and pathways are subjects of ongoing research.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of aryl-substituted benzamides and acetamides, which are structurally and functionally diverse. Below is a comparative analysis with closely related analogs:

Table 1: Structural and Functional Comparison of Selected Amides

Key Observations:

Structural Variations: The isobutoxy group in the target compound contrasts with 2,4-dimethylphenoxy (in 64353-88-4) or chlorobenzoyl (in sc-330266), which influence steric bulk and electronic properties. Smaller substituents (e.g., methoxy in sc-330266) enhance solubility, while bulkier groups (e.g., isobutoxy) may improve membrane permeability . Compared to oligobenzanilides (e.g., compound 18), the target is a monomeric benzamide, lacking the multi-facial α-helix mimetic architecture critical for protein-protein interaction inhibition .

Functional Applications :

- Proteomics : Compounds like sc-330266 and 64353-88-4 are explicitly used in proteomics for studying enzyme-substrate interactions, whereas the target compound’s applications remain less documented but inferred to align with biochemical research .

- Drug Design : Oligobenzanilides (e.g., ) are engineered for mimicking α-helical structures, a feature absent in simpler benzamides like the target compound. This highlights a trade-off between synthetic complexity and functional specificity .

Physicochemical Properties :

- The target’s pKa (13.53) suggests stronger basicity compared to analogs like sc-330170 (fluorophenyl derivative), where electron-withdrawing groups (e.g., F) may reduce basicity.

- Molar mass differences reflect substituent variations; for instance, chlorobenzamide (sc-330266) has a higher mass (292.72 vs. 298.38) due to chlorine’s atomic weight .

However, chlorinated derivatives (e.g., sc-330266) may pose additional toxicity risks due to halogen presence .

Research Findings and Implications

- Conformational Studies: Oligobenzanilides () demonstrate that multi-substituted benzamides can adopt stable helical conformations, enabling protein surface mimicry. In contrast, monomeric benzamides like the target compound lack this capacity but offer synthetic simplicity .

- Structure-Activity Relationships (SAR): Substituents at the para-position (e.g., isobutoxy vs. phenoxy) significantly modulate binding affinity in enzyme assays. For example, chlorobenzamides (sc-330266) show enhanced interaction with hydrophobic enzyme pockets .

Biological Activity

N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide is a compound that has garnered attention in scientific research due to its potential biological activities. This article explores its synthesis, biological mechanisms, and specific applications in various fields.

- Molecular Formula : C18H22N2O2

- Molecular Weight : 298.39 g/mol

- IUPAC Name : this compound

The structural characteristics of this compound contribute to its unique biological properties. The presence of both an amino group and an isobutoxy group influences its interactions with biological targets.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or modulator, impacting various biochemical pathways. The precise mechanisms are still under investigation, but preliminary studies suggest that it may influence:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in critical metabolic pathways.

- Protein Binding : Its ability to bind to proteins may affect cell signaling and metabolic processes.

Anticancer Properties

Recent studies indicate that this compound exhibits significant anticancer activity. For instance, it has been evaluated for its effects on cancer cell lines, demonstrating promising results in inhibiting cell proliferation.

Table 1: Anticancer Activity Against Various Cell Lines

The compound's mechanism appears to involve the inhibition of tubulin polymerization, a critical process for cancer cell division.

Immunomodulatory Effects

In addition to its anticancer properties, this compound has been studied for its immunomodulatory effects. Research indicates that it may enhance lymphocyte proliferation and cytokine production, suggesting potential applications in immunotherapy.

Case Study: Immunotropic Effects

A study involving BALB/c mice examined the compound's effects on lymphocyte proliferation induced by mitogens. Results indicated a significant increase in cell proliferation rates compared to controls, highlighting its potential as an immunomodulator .

Applications in Research

This compound is used in various scientific research applications:

- Drug Development : Its unique structure makes it a candidate for developing new therapeutics targeting cancer and immune-related diseases.

- Biochemical Studies : The compound serves as a valuable tool for studying enzyme kinetics and protein interactions.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-(3-Amino-2-methylphenyl)-4-isobutoxybenzamide, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis typically involves coupling 4-isobutoxybenzoyl chloride with 3-amino-2-methylaniline under basic conditions (e.g., potassium carbonate in acetonitrile). Yield optimization requires precise control of temperature (45–60°C), stoichiometric ratios (1:1.2 for acyl chloride:amine), and reaction time (4–6 hours). Purification via column chromatography (hexane/ethyl acetate gradient) ensures >95% purity. Side products like unreacted starting materials or over-alkylated derivatives can be minimized using anhydrous solvents and inert atmospheres .

| Parameter | Optimal Condition | Impact on Yield |

|---|---|---|

| Temperature | 50°C | Maximizes |

| Solvent | Acetonitrile | Reduces side reactions |

| Catalyst | K₂CO₃ | Accelerates coupling |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Critical for confirming the aromatic substitution pattern (e.g., isobutoxy group at C4 of benzamide) and amine proton integration. DMSO-d₆ is preferred for resolving NH peaks .

- HPLC-MS : Validates molecular weight (M+H⁺ expected at m/z ~313) and purity (>98%). Reverse-phase C18 columns with acetonitrile/water gradients are standard .

- FT-IR : Confirms amide C=O stretch (~1650 cm⁻¹) and NH₂ bending (~1600 cm⁻¹) .

Q. How does solubility in common solvents affect experimental design for this compound?

- Methodological Answer : The compound exhibits limited solubility in polar protic solvents (e.g., water) but dissolves well in DMSO, DMF, or dichloromethane. For biological assays, pre-dissolution in DMSO followed by dilution in aqueous buffers (≤1% DMSO) is recommended to avoid precipitation. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| Ethanol | ~10 |

| Water | <0.1 |

- Low aqueous solubility necessitates formulation studies (e.g., nanoemulsions) for in vivo applications .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data across different assays?

- Methodological Answer : Discrepancies often arise from assay-specific conditions (e.g., pH, serum proteins). For example, if the compound shows inhibitory activity in enzyme-linked assays but not in cell-based models, consider:

Protein Binding : Use equilibrium dialysis to assess serum protein binding, which may reduce free compound concentration .

Metabolic Stability : Perform liver microsome assays to identify rapid degradation pathways .

Assay Sensitivity : Validate with positive controls (e.g., known inhibitors) and replicate experiments across ≥3 independent trials .

Q. What computational methods predict interactions between this compound and target proteins?

- Methodological Answer :

-

Molecular Docking (AutoDock Vina) : Models binding poses using the compound’s 3D structure (optimized via DFT calculations at B3LYP/6-31G* level). Focus on hydrogen bonding with the amide group and hydrophobic interactions with the isobutoxy chain .

-

MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Key metrics include RMSD (<2 Å) and binding free energy (MM-PBSA) .

Target Protein Predicted ΔG (kcal/mol) Key Interactions Kinase X -8.2 ± 0.3 H-bond: Amide-NH to Asp831 Receptor Y -7.5 ± 0.4 π-Stacking: Benzamide ring with Phe241

Q. How to analyze degradation products under accelerated stability conditions?

- Methodological Answer : Expose the compound to stress conditions (40°C/75% RH, 0.1 M HCl/NaOH, 3% H₂O₂) for 14 days. Analyze degradation via:

- UPLC-QTOF : Identify major degradation products (e.g., hydrolysis of the amide bond or oxidation of the amino group).

- Kinetic Modeling : Calculate degradation rate constants (k) using first-order kinetics. Example

| Condition | k (day⁻¹) | Major Degradant |

|---|---|---|

| Acidic (pH 1.2) | 0.05 | 4-Isobutoxybenzoic acid |

| Oxidative | 0.12 | N-Oxide derivative |

- Stabilizers like antioxidants (e.g., BHT) or lyophilization improve shelf life .

Q. What strategies validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

CRISPR Knockout : Silence putative target genes (e.g., kinase X) and assess loss of compound activity .

Thermal Proteome Profiling (TPP) : Identify target engagement by monitoring protein thermal stability shifts in cell lysates .

Metabolomics : Track downstream metabolic changes (e.g., ATP depletion) via LC-MS-based untargeted analysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.